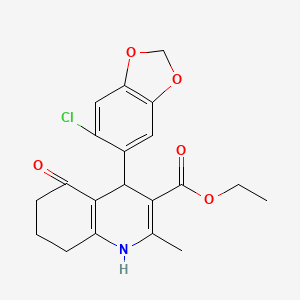

Ethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-(6-chloro-1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate d'éthyle est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique

Méthodes De Préparation

La synthèse du 4-(6-chloro-1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation de la portion benzodioxole : Le cycle benzodioxole est synthétisé par une série de réactions impliquant la condensation du catéchol avec du formaldéhyde, suivie d'une chloration pour introduire le substituant chloro.

Construction du noyau hexahydroquinoléine : Le noyau hexahydroquinoléine est formé par une réaction de Hantzsch, qui implique la condensation d'un aldéhyde, d'un β-cétoester et d'une amine.

Couplage final : La portion benzodioxole est ensuite couplée au noyau hexahydroquinoléine par des réactions d'estérification pour former le composé final.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, y compris l'utilisation de catalyseurs et des conditions de réaction contrôlées.

Analyse Des Réactions Chimiques

Le 4-(6-chloro-1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés de quinoléine correspondants.

Réduction : Les réactions de réduction à l'aide d'agents comme l'hydrure de lithium et d'aluminium peuvent convertir les groupes carbonyle en alcools.

Substitution : Le substituant chloro peut être remplacé par des nucléophiles tels que des amines ou des thiols dans des conditions appropriées, conduisant à la formation de dérivés substitués.

Hydrolyse : Le groupe ester peut être hydrolysé dans des conditions acides ou basiques pour produire l'acide carboxylique correspondant.

Applications de la recherche scientifique

Le 4-(6-chloro-1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :

Chimie médicinale : Le composé est étudié pour ses propriétés anticancéreuses potentielles, car il peut inhiber la prolifération des cellules cancéreuses en ciblant des voies moléculaires spécifiques.

Recherche biologique : Il est utilisé dans des études liées à l'inhibition enzymatique et à la liaison aux récepteurs, fournissant des informations sur son potentiel en tant qu'agent thérapeutique.

Applications industrielles : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux et intermédiaires chimiques.

Mécanisme d'action

Le mécanisme d'action du 4-(6-chloro-1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes impliquées dans la régulation du cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . La portion benzodioxole joue un rôle crucial dans la liaison aux sites actifs de ces enzymes, tandis que le noyau hexahydroquinoléine fournit une stabilité structurelle.

Applications De Recherche Scientifique

Ethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of Ethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety plays a crucial role in binding to the active sites of these enzymes, while the hexahydroquinoline core provides structural stability.

Comparaison Avec Des Composés Similaires

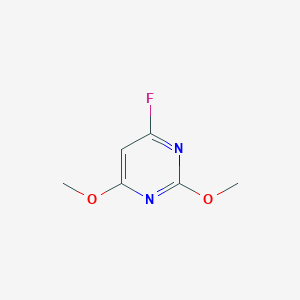

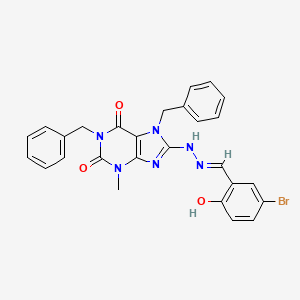

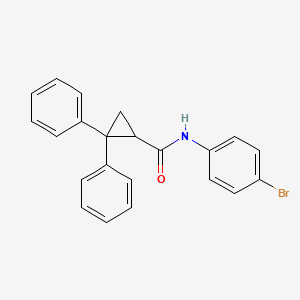

Le 4-(6-chloro-1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate d'éthyle peut être comparé à des composés similaires tels que :

Dérivés de 1,3-benzodioxole : Ces composés partagent la portion benzodioxole et présentent des activités biologiques similaires, mais diffèrent dans leurs structures de base et leurs substituants.

Dérivés d'hexahydroquinoléine : Ces composés ont le noyau hexahydroquinoléine mais peuvent manquer de la portion benzodioxole, ce qui entraîne des différences dans leur réactivité chimique et leurs effets biologiques.

La singularité du 4-(6-chloro-1,3-benzodioxol-5-yl)-2-méthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate d'éthyle réside dans ses caractéristiques structurelles combinées, qui contribuent à ses propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C20H20ClNO5 |

|---|---|

Poids moléculaire |

389.8 g/mol |

Nom IUPAC |

ethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H20ClNO5/c1-3-25-20(24)17-10(2)22-13-5-4-6-14(23)19(13)18(17)11-7-15-16(8-12(11)21)27-9-26-15/h7-8,18,22H,3-6,9H2,1-2H3 |

Clé InChI |

IIDIQSTVEROVTK-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3Cl)OCO4)C(=O)CCC2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)

![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)

![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)

![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)

![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)

![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)